9H-[1,2,4]Triazino[6,5-B]indol-3-amine
Description
Properties
Molecular Formula |
C9H7N5 |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
9H-[1,2,4]triazino[6,5-b]indol-3-amine |
InChI |
InChI=1S/C9H7N5/c10-9-12-7-5-3-1-2-4-6(5)11-8(7)13-14-9/h1-4H,(H,11,13)(H2,10,12,14) |
InChI Key |
DJAXAHYTLBCAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-[1,2,4]Triazino[6,5-B]indol-3-amine typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid. This reaction yields the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . Further reactions with various reagents, such as ammonia, hydrazine hydrate, and semicarbazide hydrochloride, lead to the formation of the desired compound .
Industrial Production Methods
The key steps involve careful control of reaction conditions, purification processes, and the use of appropriate solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Acylation and Alkylation
Reaction with acyl/alkyl halides under basic conditions yields substituted derivatives:
Nucleophilic Substitution
-
Carbon disulfide : Forms carbamodithioic acid (16) , cyclizing to thiadiazine-dithione (17) in ethanol .
-
Thiourea : Yields tetrazine derivative (6) with NH₂ signals at δ = 5.68 ppm .
With Chloroacetonitrile
Forms thiadiazino-triazinoindole (5) under basic conditions :
-
¹H NMR: δ = 4.80 ppm (N–CH–S).
-
Mechanism: Nucleophilic attack at the triazine ring followed by cyclization.
With Malononitrile
Generates pyrido-thiadiazine-carbonitrile (21) via Knoevenagel condensation :
Formylation and Sulfonation
-
Triethyl orthoformate : Produces ethyl imidoformate (19) , which hydrazinolysis converts to 9-amino-8-imino derivative (20) .
-
Sulfonation : Introduces sulfonic acid groups at indole positions, enhancing solubility.
3-Mercapto-1,2,4-triazine
Forms 3-heteroarylamino derivatives (25) via nucleophilic aromatic substitution in DMF :
-
¹H NMR: δ = 3.41 ppm (NC–CH–C).
Mechanistic Insights
-
Cyclization : Hydrazine hydrate mediates ring closure by attacking carbonyl groups (e.g., Scheme 1 in ).
-
Aromatization : Auto-oxidation during CS₂ reactions stabilizes diazole rings .
Critical Analysis of Spectral Evidence
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z = 304 for cyanodiazole derivatives) confirm cyclization .
-
¹³C NMR : Signals for sp³ carbons (δ = 23.68–55.29 ppm) validate ring expansions .
This compound’s reactivity profile underscores its utility in constructing pharmacophores and functional materials. Further studies should explore enantioselective modifications and in vivo stability .
Scientific Research Applications
9H-[1,2,4]Triazino[6,5-B]indol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 9H-[1,2,4]Triazino[6,5-B]indol-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, modulating their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Metal Complex Formation
5H-[1,2,4]Triazino[5,6-b]indol-3-amine (positional isomer):
- Structural Difference : The triazine ring is fused at the [5,6-b] position of the indole, altering the spatial arrangement compared to the [6,5-B] isomer.
- Functional Impact : This isomer was used to synthesize Schiff base ligands (e.g., L17) for Ni(II) and Cu(II) complexes. The Ni(II) complexes adopt square-planar geometries, while Cu(II) complexes exhibit octahedral coordination. These complexes bind DNA via electrostatic and partial intercalation modes, with phenanthroline (phen)-containing derivatives (e.g., 62 and 63) showing superior DNA-binding constants (Kb = 1.9 × 10⁴ M⁻¹ and 4.8 × 10⁴ M⁻¹, respectively) compared to bipyridine (bpy) analogs .
Key Comparison :
- Metal Coordination : Geometry and ligand choice (phen vs. bpy) significantly influence binding capacity, suggesting that analogous modifications to the [6,5-B] isomer could enhance activity .
Derivatives with Antimicrobial Activity
Ethyl [1,2,4]Triazolo[3,4-c][1,2,4]Triazino[5,6-b]-5H-Indole-5-Ethanoate (26):
- Structure: A triazolo-triazinoindole derivative synthesized from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole.
- Activity: Demonstrated moderate antimicrobial effects against E. coli, P. aeruginosa, S. aureus, and C. albicans. However, sulfonamide-containing pyrazolines (e.g., compounds 16, 17, 19, 20) exhibited superior performance, suggesting that substituent groups (e.g., benzenesulfonamide) enhance antimicrobial potency .
Key Comparison :
- Substituent Effects: The parent 9H-triazinoindol-3-amine lacks inherent antimicrobial activity but serves as a scaffold for active derivatives. Introducing sulfonamide or pyrazoline moieties significantly improves efficacy.
Heterocyclic Compounds with Antioxidant and Anti-Inflammatory Properties
5-Aryl-9-arylidene-2-thioxo-octahydropyrimido[4,5-b]quinolin-4(1H)-ones (156):
- Structure: Pyrimidoquinolines with thiourea and ketone groups.
- Activity : Exhibit antioxidant activity comparable to ascorbic acid and anti-inflammatory effects (40–62% inhibition in carrageenan-induced edema models). These properties are attributed to radical scavenging and COX-2 inhibition .
3-R-6-Thioxo-2H-[1,2,4]Triazino[2,3-c]quinazolin-2-ones (92a–i):
- Structure: Triazinoquinazolinones with thioether substituents.
- Activity: Broad-spectrum antiviral and antibacterial activity, particularly when functionalized with dialkylaminoethyl groups .
Key Comparison :
- Mechanistic Divergence: While 9H-triazinoindol-3-amine derivatives target DNA/proteins, pyrimidoquinolines and triazinoquinazolinones act via redox modulation or enzyme inhibition.
- Structural Flexibility : The triazine ring’s position ([6,5-B] vs. [2,3-c]) influences target selectivity and potency.
Toxicological Comparison with Foodborne Heterocyclic Amines
Harman and Norharman:
- Structure : Pyridoindoles lacking the triazine moiety.
- Activity: Carcinogenic and mutagenic heterocyclic amines formed in processed meats. Harman and Norharman are associated with DNA adduct formation and oxidative stress .
Key Comparison :
- Pharmacological vs. Toxicological Profiles: The 9H-triazinoindol-3-amine scaffold, when functionalized for medicinal use, avoids the metabolic activation pathways that render foodborne heterocyclic amines toxic.
- Structural Safeguards: The triazine group in 9H-triazinoindol-3-amine may reduce direct DNA alkylation risks compared to pyridoindoles.
Q & A
Q. What are the established synthetic routes for 9H-[1,2,4]Triazino[6,5-B]indol-3-amine?
The synthesis typically involves multi-step heterocyclic condensation. For example, analogous triazino-indole derivatives are synthesized via nucleophilic substitution and cyclization reactions, starting with substituted indole precursors and thiadiazole intermediates . Key steps include:
- Step 1 : Preparation of indole-thiadiazole hybrids through coupling reactions (e.g., using 5-substituted indol-3-carboxaldehydes and thiadiazol-2-amine derivatives) .
- Step 2 : Cyclization under acidic or basic conditions to form the triazino-indole core .
- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of:
Q. What in vitro protocols are used for initial biological evaluation?
Standard assays include:
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- Antioxidant activity : DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess preliminary safety profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Apply factorial design or orthogonal array testing to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Variables : Reaction time (6–24 hrs), solvent (DMF vs. DMSO), and molar ratios (1:1 to 1:3).
- Analysis : Use regression models to identify significant factors and predict optimal conditions .
- Case study : A triazino-indole derivative synthesis achieved 78% yield by optimizing DMF at 80°C for 12 hrs .
Q. How to resolve contradictions in biological activity data across studies?
Address discrepancies through:
- Controlled replicates : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
- Dose-response validation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Structural analogs : Compare activity of halogenated or methylated derivatives to isolate substituent effects .
Q. What computational methods predict reactivity and binding affinity?
Combine:
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies for cyclization steps .
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess interactions with biological targets (e.g., 5-HT₃ receptors) .
- QSAR modeling : Develop regression models correlating substituent electronegativity with antimicrobial activity .
Q. How to design multi-targeted derivatives with enhanced selectivity?
Strategies include:
- Scaffold hybridization : Fuse triazino-indole cores with pyrazole or oxadiazole moieties to target dual enzymes (e.g., caspase-3 and kinases) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio .
- Metabolic stability assays : Incubate derivatives with liver microsomes to prioritize compounds with longer half-lives .
Methodological Notes
- Data contradiction analysis : Use ANOVA or Student’s t-tests to statistically validate reproducibility, particularly for biological assays .
- Reaction scalability : Transition from batch to flow chemistry for gram-scale synthesis, monitoring via inline IR spectroscopy .
- Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending to animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
